REACTION_SMILES
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[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:8]2([OH:22])[CH:9]([CH3:21])[CH2:10][N:11]([C:14](=[O:15])[O:16][C:17]([CH3:18])([CH3:19])[CH3:20])[CH2:12][CH2:13]2)[cH:6][cH:7]1.[ClH:23].[Na+:25].[OH-:24]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:8]2=[C:9]([CH3:21])[CH2:10][N:11]([C:14](=[O:15])[O:16][C:17]([CH3:18])([CH3:19])[CH3:20])[CH2:12][CH2:13]2)[cH:6][cH:7]1
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Name
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CC1CN(C(=O)OC(C)(C)C)CCC1(O)c1ccc(Cl)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CN(C(=O)OC(C)(C)C)CCC1(O)c1ccc(Cl)cc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC1=C(c2ccc(Cl)cc2)CCN(C(=O)OC(C)(C)C)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |